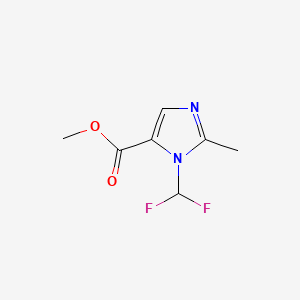
methyl1-(difluoromethyl)-2-methyl-1H-imidazole-5-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl1-(difluoromethyl)-2-methyl-1H-imidazole-5-carboxylate is a compound of significant interest in the field of organic chemistryThe presence of the difluoromethyl group can enhance the biological activity, metabolic stability, and lipophilicity of the compound, making it a valuable candidate for research and development in medicinal and agricultural chemistry .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl1-(difluoromethyl)-2-methyl-1H-imidazole-5-carboxylate typically involves the introduction of the difluoromethyl group into the imidazole ring. One common method is the difluoromethylation of imidazole derivatives using difluorocarbene reagents. This process can be achieved through various catalytic and non-catalytic methods, including metal-catalyzed cross-coupling reactions and radical chemistry .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing efficient and cost-effective reagents and catalysts. The use of non-ozone depleting difluorocarbene reagents has streamlined the production process, making it more environmentally friendly and economically viable .
化学反应分析
Types of Reactions
Methyl1-(difluoromethyl)-2-methyl-1H-imidazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The difluoromethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired product and include specific temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of functionalized imidazole derivatives .
科学研究应用
Methyl1-(difluoromethyl)-2-methyl-1H-imidazole-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique properties make it a valuable tool in biological studies, including enzyme inhibition and protein labeling.
Medicine: Its potential therapeutic properties are being explored in drug discovery and development, particularly in the design of new pharmaceuticals with enhanced efficacy and stability.
Industry: The compound is used in the development of agrochemicals and other industrial products.
作用机制
The mechanism of action of methyl1-(difluoromethyl)-2-methyl-1H-imidazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The difluoromethyl group can form hydrogen bonds with enzymes and proteins, modulating their activity and stability. This interaction can lead to the inhibition or activation of specific biological pathways, making the compound a potential candidate for therapeutic applications .
相似化合物的比较
Similar Compounds
Similar compounds include other difluoromethylated imidazole derivatives and fluorinated heterocycles. These compounds share some chemical properties but may differ in their biological activity and stability.
Uniqueness
Methyl1-(difluoromethyl)-2-methyl-1H-imidazole-5-carboxylate is unique due to its specific structure and the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications and industrial uses .
属性
分子式 |
C7H8F2N2O2 |
|---|---|
分子量 |
190.15 g/mol |
IUPAC 名称 |
methyl 3-(difluoromethyl)-2-methylimidazole-4-carboxylate |
InChI |
InChI=1S/C7H8F2N2O2/c1-4-10-3-5(6(12)13-2)11(4)7(8)9/h3,7H,1-2H3 |
InChI 键 |
ZJAQANCGKINWAX-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC=C(N1C(F)F)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















